N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The presence of chlorine and fluorine in the compound may alter its biological activity by changing the electrophilicity of carbon in the C-Cl and C-F bonds .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in bacterial and fungal infections, hiv infections, various types of cancer, hypertension, schizophrenia, and allergies .
Result of Action
Compounds with similar structures have been shown to have significant inhibitory activity, suggesting that this compound may also have potent effects .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-6-22-17(25)16-14(5-7-27-16)23(18(22)26)10-15(24)21-9-11-3-4-13(20)12(19)8-11/h3-5,7-8,16H,2,6,9-10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLYZMWHBTDEI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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